N-(4-ethoxyphenyl)-2-((3-(4-ethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide
Description
This compound belongs to the thieno[3,2-d]pyrimidinone class, characterized by a fused thiophene-pyrimidine core. Key structural features include:
- 4-ethoxyphenyl substituents at both the N3 position of the pyrimidinone ring and the acetamide moiety.
- A thioether linkage (-S-) connecting the pyrimidinone core to the acetamide group.
- A partially saturated 6,7-dihydrothieno ring system, which may enhance conformational flexibility compared to fully aromatic analogs.
Properties
IUPAC Name |
N-(4-ethoxyphenyl)-2-[[3-(4-ethoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O4S2/c1-3-30-18-9-5-16(6-10-18)25-21(28)15-33-24-26-20-13-14-32-22(20)23(29)27(24)17-7-11-19(12-8-17)31-4-2/h5-12H,3-4,13-15H2,1-2H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXVYVHFLNHUJEZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2C4=CC=C(C=C4)OCC)SCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-ethoxyphenyl)-2-((3-(4-ethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential therapeutic properties. This article explores its biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a unique structure characterized by a quinazolinone core integrated with thioacetamide and ethoxyphenyl substituents. Its molecular formula is , and it has a molecular weight of approximately 501.56 g/mol. The presence of the thio group enhances the biological activity of the quinazolinone moiety, making it a subject of interest in various therapeutic applications.
This compound exhibits several mechanisms of action:
- Anti-inflammatory Activity : The compound has demonstrated significant anti-inflammatory effects in various in vitro studies. It selectively inhibits cyclooxygenase (COX) enzymes, which are crucial in the inflammatory pathway.
- Anticancer Properties : Initial evaluations suggest that this compound may possess anticancer activity by inducing apoptosis in cancer cells and inhibiting tumor growth through modulation of key signaling pathways.
- Antimicrobial Effects : Some studies indicate potential antimicrobial properties against a range of pathogens, although further research is needed to establish its efficacy and mechanisms.
Biological Activity Data Table
| Compound Name | Structure | Biological Activity |
|---|---|---|
| This compound | Structure | Anti-inflammatory, Anticancer |
| Celecoxib | Sulfonamide derivative | Selective COX inhibitor |
| Thiazolidinone derivatives | Thiazolidinone core | Anticancer activity |
| 4-Oxoquinazoline derivatives | Quinazoline ring system | Antimicrobial properties |
Case Studies and Research Findings
- Anti-inflammatory Studies : A study demonstrated that this compound significantly reduced the levels of pro-inflammatory cytokines in cultured macrophages. This suggests its potential use in treating inflammatory diseases .
- Cancer Cell Line Testing : In vitro assays using various cancer cell lines revealed that this compound inhibited cell proliferation and induced apoptosis at micromolar concentrations. Further investigations are necessary to elucidate the specific pathways involved .
- Antimicrobial Evaluation : Preliminary tests indicated that the compound showed activity against several gram-negative bacteria. However, these results require validation through more extensive testing .
Comparison with Similar Compounds
Structural Analogues
Key Observations :
- Electron-Donating vs. Electron-Withdrawing Groups : The target compound’s ethoxy groups (electron-donating) contrast with chloro () or trifluoromethoxy () substituents, which are electron-withdrawing. This difference may influence electronic properties, such as hydrogen-bonding capacity and receptor binding .
Contrasts :
- Bases and Solvents: uses sodium acetate in ethanol, while employs triethylamine in acetonitrile. The choice of base/solvent may affect reaction kinetics and yield .
- Halide Reactivity : Chloroacetamides () are more reactive than bromo or iodo analogs, favoring faster alkylation .
Physicochemical and Pharmacological Properties
Lipophilicity :
Bioactivity Trends :
- Thioether Linkage: The -S- bridge (common to all compounds in Table 1) may enhance binding to cysteine-rich targets (e.g., kinases, proteases) via covalent or non-covalent interactions .
- 4-Substituted Aryl Groups: Bulky 4-ethoxyphenyl or 4-phenoxyphenyl () groups may improve steric complementarity with hydrophobic enzyme pockets compared to smaller substituents .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
